molecular formula C13H13ClN4 B11098763 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine

2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine

Cat. No.: B11098763
M. Wt: 260.72 g/mol
InChI Key: CKWJUXRJAWRVRI-OVCLIPMQSA-N
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Description

2-chlorobenzaldehyde 1-(4,6-dimethyl-2-pyrimidinyl)hydrazone: is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2 This compound is derived from 2-chlorobenzaldehyde and 4,6-dimethyl-2-pyrimidinylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorobenzaldehyde 1-(4,6-dimethyl-2-pyrimidinyl)hydrazone typically involves the condensation reaction between 2-chlorobenzaldehyde and 4,6-dimethyl-2-pyrimidinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the chlorobenzaldehyde moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Reduced forms of the hydrazone, potentially leading to the formation of amines.

    Substitution: Substituted hydrazones with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, hydrazones are known for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 2-chlorobenzaldehyde 1-(4,6-dimethyl-2-pyrimidinyl)hydrazone may exhibit similar activities and is studied for its potential therapeutic applications .

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it a versatile component in material science .

Mechanism of Action

The mechanism of action of 2-chlorobenzaldehyde 1-(4,6-dimethyl-2-pyrimidinyl)hydrazone is not fully elucidated. hydrazones generally exert their effects by interacting with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular targets and pathways involved would require further research to determine .

Comparison with Similar Compounds

Uniqueness: 2-chlorobenzaldehyde 1-(4,6-dimethyl-2-pyrimidinyl)hydrazone is unique due to the combination of the chlorobenzaldehyde and pyrimidinylhydrazine moieties. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C13H13ClN4

Molecular Weight

260.72 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C13H13ClN4/c1-9-7-10(2)17-13(16-9)18-15-8-11-5-3-4-6-12(11)14/h3-8H,1-2H3,(H,16,17,18)/b15-8+

InChI Key

CKWJUXRJAWRVRI-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC=CC=C2Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC=CC=C2Cl)C

solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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